N-(3,4-difluorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimid in-2-ylthio))acetamide
Description
N-(3,4-Difluorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a thieno[2,3-d]pyrimidine derivative with a complex heterocyclic core and a substituted acetamide side chain. Its molecular formula is C₁₈H₁₇F₂N₃O₂S₂, and it features a 3,4-difluorophenyl group attached to the acetamide nitrogen, alongside methyl substituents at positions 3, 5, and 6 of the thienopyrimidinone ring .
Properties
Molecular Formula |
C17H15F2N3O2S2 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C17H15F2N3O2S2/c1-8-9(2)26-15-14(8)16(24)22(3)17(21-15)25-7-13(23)20-10-4-5-11(18)12(19)6-10/h4-6H,7H2,1-3H3,(H,20,23) |
InChI Key |
WXTSZRWBVQTMTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)F)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide typically involves multiple steps. The process begins with the preparation of the 3,4-difluorophenyl precursor, followed by the introduction of the trimethyl-oxo-hydrothiopheno-pyrimidinylthio group. Common synthetic methods include:
Nucleophilic substitution reactions: These reactions are often used to introduce the difluorophenyl group.
Cyclization reactions: These are employed to form the hydrothiopheno-pyrimidinylthio moiety.
Acylation reactions: These reactions are used to attach the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: This reaction can reduce the oxo group to a hydroxyl group.
Substitution: Halogen atoms in the difluorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-(3,4-difluorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Core Modifications: The substitution pattern on the thienopyrimidine ring (e.g., methyl vs. ethyl groups) significantly impacts physicochemical properties.
Key Findings:
- Reaction Efficiency : The target compound’s synthesis () achieves higher yields (~85%) compared to analogous thioacetamide-maleimide adducts (e.g., 51% in ), likely due to optimized leaving-group reactivity in the acetamide coupling step.
- Purification Challenges : Compounds with multiple halogen substituents (e.g., dichlorophenyl in ) require rigorous recrystallization or column chromatography to achieve >95% purity .
Antimicrobial Activity:
- The 3,4-difluorophenyl group in the target compound and its analogues (e.g., ) demonstrates moderate activity against Gram-positive bacteria (e.g., S. aureus MIC = 12.5 µg/mL), comparable to chlorophenyl derivatives .
- Thienopyrimidine derivatives with ethyl/methyl substituents () show reduced cytotoxicity in mammalian cell lines (IC₅₀ > 50 µM) compared to non-heterocyclic acetamides .
Physicochemical and Stability Considerations
- Thermal Stability: The target compound decomposes above 300°C, similar to other thienopyrimidines (), due to the rigid aromatic core.
- Crystal Packing : X-ray studies of related acetamides (e.g., ) reveal intermolecular N–H···O hydrogen bonds stabilizing the lattice, which correlates with high melting points (>250°C) .
Biological Activity
N-(3,4-difluorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a complex organic compound with significant potential for various biological applications due to its unique structural features. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound has the molecular formula C17H15F2N3O2S2 and a molecular weight of approximately 373.43 g/mol. It contains a difluorophenyl group, a thieno[2,3-d]pyrimidine moiety, and an acetamide functional group. These structural characteristics contribute to its reactivity and biological interactions.
Research indicates that N-(3,4-difluorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide may interact with various biological targets such as enzymes and receptors. The proposed mechanism of action involves:
- Enzyme Inhibition : The compound may bind to the active site of specific enzymes, inhibiting their activity. This could be particularly relevant in metabolic pathways where these enzymes play crucial roles.
- Modulation of Receptor Signaling : It may also influence signaling pathways by interacting with receptors, potentially leading to altered cellular responses.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. Its interaction with bacterial enzymes could inhibit their growth and virulence.
Anticancer Potential
The structural similarities with known anticancer agents indicate that N-(3,4-difluorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide may possess anticancer activity. Further investigations are required to elucidate its efficacy against various cancer cell lines.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases. Its action on specific inflammatory mediators needs further exploration.
Case Studies
- Antibacterial Screening : A study assessed the antibacterial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations above 50 µM.
- Cytotoxicity Assays : Cytotoxic effects were evaluated in human cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells at lower concentrations.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Amino-4-(substituted) pyrimidine | Contains pyrimidine ring | Known for anti-cancer activity |
| Thieno[3,2-d]pyrimidine derivatives | Similar thieno-pyrimidine structure | Exhibits anti-inflammatory properties |
| 4-Oxo-thieno[3,4-d]pyrimidines | Contains oxo group and pyrimidine | Potential antibacterial activity |
These compounds share structural motifs that contribute to their pharmacological effects but differ in their specific biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
